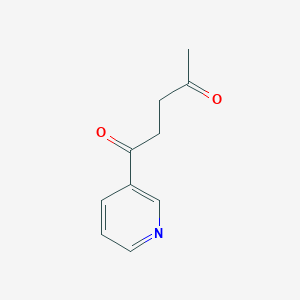

1-(Pyridin-3-yl)pentane-1,4-dione

Description

Significance of Pyridinyl Functionality in Organic Chemistry

The pyridine (B92270) ring, a heterocyclic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern organic chemistry. youtube.com Structurally related to benzene (B151609), its defining feature is the replacement of a C-H group with a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's properties and reactivity. The nitrogen atom's lone pair of electrons does not overlap with the aromatic π-system, rendering pyridine basic, with chemical properties similar to tertiary amines. wikipedia.org

The pyridinyl functionality imparts a wide range of roles upon the molecules that contain it:

Base and Nucleophile: Pyridine is a moderately strong base capable of abstracting protons and forming pyridinium (B92312) salts. youtube.com It also acts as a nucleophile, participating in substitution reactions by donating its electron pair to electrophilic centers. youtube.com

Ligand in Coordination Chemistry: The nitrogen atom readily coordinates with transition metals, making pyridine and its derivatives valuable ligands in the formation of coordination complexes. youtube.com These complexes are crucial in many industrial and catalytic processes. youtube.com

Solvent and Reagent: Due to its ability to dissolve a wide range of substances, pyridine is an excellent solvent for various laboratory and industrial applications. youtube.com It also serves as a key reagent in numerous organic syntheses. youtube.com

Core Structural Motif: Pyridine and its reduced form, piperidine, are among the most common nitrogen-containing heterocycles found in FDA-approved drugs. rsc.org Their presence is also notable in alkaloids, natural products, and functional organic materials. rsc.org The development of methods for the direct functionalization of the pyridine ring is an active area of research, aiming to create novel molecules with desired properties. rsc.orgresearchgate.net

Overview of Dicarbonyl Compounds as Synthons and Ligands

Dicarbonyl compounds are organic molecules that contain two carbonyl (C=O) groups. wikipedia.org When these groups are in close proximity, such as in 1,2-, 1,3-, and 1,4-dicarbonyls, their reactivity is often interdependent and distinct from that of monocarbonyl compounds. wikipedia.org This class of molecules is highly versatile in organic synthesis.

Dicarbonyl Compounds as Synthons: A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Dicarbonyl compounds, particularly 1,4-dicarbonyls, are valuable synthons for constructing a variety of molecular architectures. researchgate.net They are key precursors for the synthesis of five-membered heterocyclic compounds, such as furans, pyrroles, and thiophenes, through reactions with appropriate reagents. researchgate.net The synthesis of 1,4-dicarbonyls itself can be challenging due to the polarity mismatch of the required fragments, making the development of synthetic routes an important research focus. researchgate.net

Dicarbonyl Compounds as Ligands: The enolate forms of 1,3-diketones are particularly effective as bidentate ligands for a vast number of metal ions. wikipedia.org These ligands form stable chelate rings and are fundamental in coordination chemistry and catalysis, with metal acetylacetonate (B107027) complexes being a prominent example. wikipedia.org

Contextualization of 1-(Pyridin-3-yl)pentane-1,4-dione within Diketone Research

This compound is an unsymmetrical dicarbonyl compound that incorporates the pyridinyl functional group. Its structure, featuring a pentane-1,4-dione backbone attached to a pyridin-3-yl group, places it within the family of γ-diketones. Research into compounds of this nature often focuses on their synthesis and their potential as precursors for more complex molecules.

The synthesis of this compound can be achieved through the hydrolysis of an enaminone intermediate. This intermediate is formed by the reaction of 3-acetylpyridine (B27631) with a derivative of acetonitrile (B52724), such as trichloroacetonitrile, under acidic conditions. The subsequent acid-catalyzed hydrolysis of the enaminone yields the target diketone.

This compound serves as a valuable intermediate in medicinal chemistry. For instance, it is a precursor for the synthesis of 2-arylamino-4-(pyridin-3-yl)pyrimidines, which are investigated as potential tyrosine kinase inhibitors.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 53842-14-1 |

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylpentane-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)4-5-10(13)9-3-2-6-11-7-9/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDCNFYTXNXABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Pyridin 3 Yl Pentane 1,4 Dione

Direct Synthesis Approaches

Direct synthesis of 1-(Pyridin-3-yl)pentane-1,4-dione involves specific reaction pathways that lead directly to the target molecule. These methods are often designed to be efficient and selective.

Specific Reaction Pathways Leading to this compound

While specific, high-yield synthetic routes exclusively for this compound are not extensively detailed in the provided search results, the synthesis of the related compound, 1-(3-pyridyl)butane-1,3-dione, offers valuable insights. This synthesis was achieved by reacting methylpyridine-3-carboxylate with acetone (B3395972) in the presence of sodium methoxide (B1231860). The reaction mixture was stirred for 72 hours at room temperature, and after an acidic workup, the desired product was obtained. This suggests that a similar Claisen condensation approach could potentially be adapted for the synthesis of this compound.

A notable reported synthesis is that of 1-(3-pyridyl)butane-1,3-dione.

| Starting Materials | Reagents | Product | Yield | Reference |

| Methylpyridine-3-carboxylate, Acetone | Sodium methoxide, THF | 1-(3-pyridyl)butane-1,3-dione | Not explicitly stated, but the procedure implies a successful synthesis. |

This reaction provides a template that could be modified for the synthesis of the target compound, likely by using a different ketone in place of acetone.

The mechanism for the formation of 1-(3-pyridyl)butane-1,3-dione involves a Claisen condensation. In this reaction, sodium methoxide acts as a base to deprotonate acetone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methylpyridine-3-carboxylate. Subsequent elimination of a methoxide group leads to the formation of the β-diketone product. A similar mechanism would be expected for the synthesis of this compound, where an appropriate enolate attacks the pyridine-3-carbonyl derivative.

Adaptations of General 1,4-Diketone Syntheses

General methods for synthesizing 1,4-diketones can be adapted to produce this compound. These methods often offer versatility and access to a wide range of substituted 1,4-diketones.

Three-component reactions provide a straightforward method for synthesizing 1,4-diketone scaffolds. rsc.orgrsc.org These reactions, often performed under aqueous and catalyst-free conditions, involve the reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile. rsc.orgrsc.org A variety of nucleophiles, including indoles, pyrroles, and anilines, have been successfully employed. rsc.orgrsc.org

A specific example of a three-component reaction for synthesizing 1,4-diketones involves the use of organic boronic acids, α-ketoaldehydes, and 1,3-dicarbonyl compounds, catalyzed by CuO in water. organic-chemistry.org This method is noted for its use of readily available starting materials, broad substrate scope, and excellent yields under mild conditions. organic-chemistry.org

| Reaction Type | Components | Catalyst | Solvent | Key Features | Reference |

| Three-component reaction | α-ketoaldehyde, 1,3-dicarbonyl compound, nucleophile | None | Water | Catalyst-free, environmentally friendly | rsc.orgrsc.org |

| Three-component reaction | α-ketoaldehyde, 1,3-dicarbonyl compound, organic boronic acid | CuO | Water | Mild conditions, excellent yields, broad scope | organic-chemistry.org |

To synthesize this compound using this approach, a pyridine-containing α-ketoaldehyde or 1,3-dicarbonyl compound would be required.

A powerful and green method for synthesizing diketones involves the electrochemical oxidative decarboxylation of malonic acid derivatives. ulb.ac.benih.gov This technique allows for the conversion of disubstituted malonic acids into diketones in good to excellent yields (68% to 91%). ulb.ac.benih.gov The reaction proceeds under electrochemical conditions and has been successfully applied to the synthesis of natural products like cis-jasmone. ulb.ac.benih.gov The process involves the anodic oxidation of the malonic acid derivative, leading to a radical intermediate that subsequently rearranges and eliminates carbon dioxide to form the diketone. ulb.ac.be

This method's adaptability could allow for the synthesis of this compound by starting with an appropriately substituted malonic acid containing the pyridin-3-yl moiety.

Synthetic Strategies via Precursors and Analogues

The construction of this compound can be approached through the strategic functionalization of pyridine (B92270) precursors or by building the pyridyl and diketone framework through cyclization reactions. These methods offer distinct advantages in terms of reactant availability and control over the final molecular architecture.

Pyridine Functionalization through Radical Alkylation

Radical alkylation of pyridines, particularly through Minisci-type reactions, provides a powerful tool for direct C-H functionalization. wikipedia.orgnih.gov This approach is attractive due to its use of readily available starting materials and the avoidance of pre-functionalized pyridines. wikipedia.org

Diacyl peroxides are effective precursors for generating alkyl radicals under thermal or photochemical conditions. rsc.org The general mechanism involves the homolytic cleavage of the peroxide bond, followed by decarboxylation to yield the desired alkyl radical. However, the regioselectivity of radical addition to the pyridine ring is a critical challenge. In acidic media, protonation of the pyridine nitrogen directs nucleophilic radical attack preferentially to the C2 and C4 positions. wikipedia.orgresearchgate.net

Achieving C-3 selectivity is a significant hurdle in classical Minisci reactions. nih.gov While methods for C3-selective functionalization are being developed, they often require specific directing groups or specialized reagents. acs.org For the synthesis of this compound, a hypothetical radical precursor derived from a protected form of pentane-1,4-dione would be required. The generation of such a specific radical and directing its addition to the C-3 position of the pyridine ring remains a complex synthetic challenge that is not widely documented.

Typical Minisci reactions are conducted in acidic environments to activate the pyridine ring towards radical attack. wikipedia.org Optimization of reaction conditions, including the choice of acid, solvent, and the method of radical generation, is crucial for controlling regioselectivity and yield. Solvent effects have been noted to influence the ratio of C2 to C4 substitution. nih.gov

For a targeted C-3 alkylation, reaction conditions would need to deviate from the standard acidic protocols. Research into borane-catalyzed C3-alkylation of pyridines offers a potential, albeit different, avenue. This method involves the hydroboration of pyridine, followed by nucleophilic addition to an electrophile and subsequent oxidation. acs.org Adapting such a strategy for the introduction of a pentane-1,4-dione moiety would necessitate a suitable electrophilic precursor.

| Parameter | Typical Minisci Conditions | Desired for C-3 Selectivity |

| Pyridine State | Protonated (acidic medium) | Neutral or specifically activated |

| Radical Type | Nucleophilic | Potentially electrophilic or used with directing group |

| Catalyst/Promoter | Silver salts, persulfate | Boranes or other specialized catalysts |

| Regioselectivity | C2/C4 preference | C3 selective |

Cyclization Reactions from Pyridine-Carbaldehyde and Diketone Precursors

An alternative approach to constructing the target molecule involves the formation of the diketone side chain from a pyridine-based starting material, such as pyridine-3-carbaldehyde.

The Friedländer synthesis is a classic method for the preparation of quinolines from a 2-aminobenzaldehyde (B1207257) or ketone and a compound containing an α-methylene group. While not directly applicable to the synthesis of the target diketone, the use of poly(phosphoric acid) (PPA) as a condensing and cyclizing agent is noteworthy. PPA is a versatile reagent for promoting condensation reactions that might otherwise require harsh conditions.

A hypothetical reaction pathway could involve the condensation of pyridine-3-carbaldehyde with a suitable diketone precursor, such as acetylacetone, in the presence of PPA. However, literature primarily describes such reactions leading to fused heterocyclic systems rather than the open-chain diketone. researchgate.net The reaction of aldehydes and ketones can be complex, and the specific outcome would be highly dependent on the reactants and conditions. acs.org

Solvent-free reaction conditions are gaining increasing attention in green chemistry. nih.gov These methods can offer advantages such as reduced waste, easier product isolation, and sometimes, enhanced reaction rates. Aldol-type condensation reactions between aldehydes and ketones have been successfully carried out under solvent-free conditions, often with the aid of a solid-supported catalyst. nih.gov

A potential solvent-free approach for the synthesis of this compound could involve the direct condensation of pyridine-3-carbaldehyde with a large excess of a ketone like acetone, followed by further functionalization. However, controlling the reactivity to achieve the desired 1,4-dione structure would be challenging, with the formation of α,β-unsaturated ketones as a likely side product. The success of such an approach would depend heavily on the choice of catalyst and the specific reaction conditions. acs.orgnih.gov

| Precursor 1 | Precursor 2 | Method | Potential Product |

| Pyridine | Radical precursor from protected pentane-1,4-dione | Radical Alkylation | This compound |

| Pyridine-3-carbaldehyde | Acetylacetone | PPA-mediated condensation | Fused heterocyclic systems (literature) |

| Pyridine-3-carbaldehyde | Acetone | Solvent-free catalytic condensation | α,β-Unsaturated ketone (likely intermediate) |

Aldol-Michael Reaction Sequences in Related Pyridyl Diketone Syntheses

A prominent strategy for the formation of 1,5-dicarbonyl compounds, including pyridyl diketones, involves a tandem Aldol-Michael reaction sequence. This approach typically begins with an Aldol (B89426) condensation between an enolizable ketone and an aldehyde to form an α,β-unsaturated ketone (a chalcone). This intermediate then undergoes a Michael 1,4-conjugate addition with a second equivalent of the enolate.

In the context of pyridyl diketone synthesis, this sequence can be initiated with a substituted pyridinecarboxaldehyde and an acetophenone (B1666503) derivative. For instance, the reaction of 2-pyridinecarboxaldehyde (B72084) with two equivalents of acetophenone in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) can produce 1,5-diphenyl-3-(2-pyridinyl)-1,5-pentanedione in nearly quantitative yields. A key aspect of this reaction is that the initial Aldol condensation product, the α,β-unsaturated ketone, readily undergoes a subsequent Michael addition with another enolate of acetophenone. The use of 3-acetylpyridine (B27631) in place of 2-acetylpyridine (B122185) allows for the synthesis of the corresponding 3-pyridyl isomers. researchgate.net

A one-pot, transition-metal-free method for synthesizing 1,5-diketones has been developed using a Claisen-Schmidt condensation followed by a Michael addition. acs.org This involves reacting an aryl ketone with an aryl aldehyde in the presence of potassium hydroxide in ethanol. acs.org The reaction proceeds through the formation of an enolate, which attacks the aldehyde to form an aldol addition product. Subsequent dehydration yields a chalcone (B49325), which then undergoes Michael addition with a second enolate molecule. acs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 2-Pyridinecarboxaldehyde | Acetophenone (2 equiv.) | NaOH | Ethanol | 1,5-Diphenyl-3-(2-pyridinyl)-1,5-pentanedione | ~Quantitative |

| Aryl Ketone | Aryl Aldehyde | KOH | Ethanol | 1,3,5-Triaryl-1,5-diketone | Good to Excellent |

| 3,5-Dimethyl-4-nitroisoxazole | Aromatic Aldehyde | Pyrrolidine | Grinding (Solvent-free) | 5-Styryl-3-methyl-4-nitroisoxazole | Good to Quantitative |

| 5-Styryl-3-methyl-4-nitroisoxazoles | Activated Methylene (B1212753) Compounds | Et3N | Grinding (Solvent-free) | 3,4,5-Trisubstituted isoxazoles | Good to Excellent |

| This table summarizes conditions for related Aldol-Michael reaction sequences. |

Claisen Condensation Approaches for Substituted Pyridinyl Diketones

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that joins two esters or an ester and a carbonyl compound to form a β-keto ester or a β-diketone. numberanalytics.commasterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where an enolate attacks an ester. pearson.com

For the synthesis of pyridinyl diketones, a mixed or "crossed" Claisen condensation can be employed. This involves the reaction between a ketone and an ester. libretexts.org The α-hydrogens of a ketone are generally more acidic than those of an ester, allowing for the preferential formation of the ketone enolate, which then acts as the nucleophile. libretexts.org To synthesize a compound like this compound, 3-acetylpyridine could be reacted with an appropriate ester in the presence of a strong base.

A pertinent example is the synthesis of 1-(3-pyridyl)butane-1,3-dione. This is achieved by reacting methyl nicotinate (B505614) (a pyridine-3-carboxylic acid ester) with acetone in the presence of sodium methoxide in THF. While not forming a pentane-1,4-dione, this reaction exemplifies the Claisen-type condensation to produce a pyridyl diketone.

| Ester Reactant | Ketone/Ester Reactant | Base | Product |

| Methyl Nicotinate | Acetone | Sodium Methoxide | 1-(3-Pyridyl)butane-1,3-dione |

| Two different esters (one without α-H) | - | Strong Base | β-Keto ester |

| Ester | Ketone | Strong Base | β-Diketone |

| This table illustrates various Claisen condensation approaches for synthesizing diketones. |

Green Chemistry and Sustainable Synthesis Innovations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridyl diketones, to minimize environmental impact.

Aqueous Medium Reactions for Pyridyl Diketone Derivatives

The use of water as a solvent in organic synthesis offers significant environmental and economic advantages due to its non-toxic, non-flammable, and abundant nature. Tandem Aldol-Michael reactions have been successfully carried out in aqueous media. For example, the synthesis of bis-pyrimidine derivatives has been achieved through a tandem Aldol-Michael reaction between barbituric acid derivatives and various aldehydes in an aqueous diethylamine (B46881) medium. researchgate.netnih.gov This approach provides high yields in shorter reaction times. researchgate.netnih.gov

Furthermore, multicomponent reactions (MCRs) for the synthesis of pyridine derivatives have been developed in aqueous media. rsc.org For instance, a green version of the Guareschi–Thorpe reaction for synthesizing hydroxy pyridines has been reported in water, using ammonium (B1175870) carbonate as both a nitrogen source and a pH-controlling agent. rsc.org These methods often benefit from the hydrophobic effect, which can enhance reaction rates. nih.gov

| Reaction Type | Reactants | Catalyst/Medium | Key Advantage |

| Tandem Aldol-Michael | Barbituric acid derivatives, Aldehydes | Aqueous Diethylamine | High yields, short reaction time |

| Guareschi–Thorpe | β-Dicarbonyl compounds, Cyanoacetamide | Ammonium Carbonate in Water | Avoids volatile organic solvents and corrosive catalysts |

| Multicomponent Reaction | Various | Water | Environmentally benign, potential for product precipitation |

| This table highlights green synthesis approaches for pyridyl derivatives in aqueous media. |

Solvent-Free Methods and Environmental Impact Assessments

Solvent-free reactions represent a significant advancement in green chemistry, reducing waste and often leading to higher efficiency and simpler purification processes. The Aldol condensation followed by a Michael addition can be performed under solvent-free conditions, for instance, by grinding the reactants together. rsc.orgrsc.orgresearchgate.net This mechanochemical approach has been used for the synthesis of diketones, which are precursors to pyridines, in quantitative yields. rsc.org

The synthesis of 2,4,6-triarylpyridines has been efficiently achieved from chalcones and ammonium acetate (B1210297) under solvent-free conditions with excellent yields. researchgate.net Similarly, indolizines have been synthesized from pyridine, acetophenone, and electron-deficient alkenes under solvent-free conditions using a copper bromide catalyst. mdpi.com

Environmental impact assessments of these solvent-free methods generally show a significant reduction in the generation of hazardous waste and energy consumption compared to traditional solvent-based syntheses. The elimination of solvent recovery and purification steps contributes to a more sustainable and economical process.

Chemical Reactivity and Mechanistic Investigations of 1 Pyridin 3 Yl Pentane 1,4 Dione

Fundamental Transformations of the Diketone Moiety

The pentane-1,4-dione portion of the molecule is susceptible to a range of transformations typical of dicarbonyl compounds, including oxidation, reduction, and nucleophilic addition.

Oxidation Pathways and Product Characterization

The oxidation of 1,4-diketones can proceed via several pathways, depending on the oxidizing agent and reaction conditions. A common outcome is the formation of unsaturated systems or cleavage products. While specific studies on 1-(Pyridin-3-yl)pentane-1,4-dione are not extensively documented, analogous reactions with similar diketones suggest potential transformations. For instance, strong oxidizing agents could lead to cleavage of the carbon-carbon bond between the carbonyl groups.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Peroxy acids (e.g., m-CPBA) | Baeyer-Villiger oxidation products (esters) | Inert solvent |

| Strong oxidants (e.g., KMnO4, O3) | Cleavage to form carboxylic acids and/or aldehydes | Varies with reagent |

It is important to note that the pyridine (B92270) ring's nitrogen can also be susceptible to oxidation, a reaction discussed in a later section.

Reduction Processes and Resulting Derivatives

The reduction of the diketone moiety in this compound can yield a variety of products, from diols to cyclic ethers, depending on the reducing agent and the stereochemical control of the reaction. The selective reduction of one carbonyl group over the other presents a synthetic challenge and opportunity.

| Reducing Agent | Primary Product | Notes |

| Sodium borohydride (B1222165) (NaBH4) | 1-(Pyridin-3-yl)pentane-1,4-diol | Reduction of both carbonyls |

| Catalytic Hydrogenation (e.g., H2/Pd, Pt) | 1-(Pyridin-3-yl)pentane-1,4-diol | Can also reduce the pyridine ring under harsh conditions |

| Diisobutylaluminium hydride (DIBAL-H) | Potential for selective reduction at low temperatures | Product distribution depends on stoichiometry and temperature |

The resulting diols are valuable intermediates for the synthesis of other heterocyclic systems. For example, intramolecular dehydration of the 1,4-diol can lead to the formation of a furan (B31954) ring.

Nucleophilic Addition Reactions and Product Diversification

The carbonyl carbons of the diketone are electrophilic and readily attacked by nucleophiles. These reactions are fundamental to building molecular complexity. Intramolecular cyclization following a nucleophilic addition is a common pathway for forming five-membered rings. For instance, reaction with primary amines can lead to the formation of substituted pyrroles through a Paal-Knorr type synthesis. Similarly, reaction with hydrazine (B178648) derivatives can yield pyridazine (B1198779) structures.

| Nucleophile | Intermediate Product | Final Product (after cyclization/dehydration) |

| Primary Amine (R-NH2) | Di-imine or amino-alcohol | N-substituted pyrrole (B145914) |

| Hydrazine (H2N-NH2) | Dihydrazone | Dihydropyridazine (B8628806), which can be oxidized to a pyridazine |

| Phosphorus ylides (Wittig reagents) | Alkenes | Can be used to introduce double bonds at one or both carbonyl positions |

Reactions Involving the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and its ability to undergo N-oxidation.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction, when it occurs, typically directs incoming electrophiles to the 3- and 5-positions relative to the nitrogen. In this compound, the existing substituent at the 3-position is deactivating, further hindering EAS. However, under forcing conditions, substitution may be possible at the positions ortho and para to the existing substituent, which are the 2-, 4-, and 6-positions of the pyridine ring. The precise outcome would depend on the specific electrophile and reaction conditions. masterorganicchemistry.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

| Reaction | Reagents | Potential Product Position(s) |

| Nitration | HNO3/H2SO4 | 5-nitro or 2-nitro derivative |

| Bromination | Br2/FeBr3 | 5-bromo or 2-bromo derivative |

| Sulfonation | SO3/H2SO4 | Pyridine-5-sulfonic acid derivative |

N-Oxidation of the Pyridine Nitrogen in Related Systems

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be oxidized to an N-oxide using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgwikipedia.org The formation of the N-oxide has significant electronic consequences for the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. wikipedia.org For instance, the N-oxide of a related compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is a known metabolite. nih.gov

The oxidation of 3-substituted pyridines to their corresponding N-oxides has been shown to proceed in high yields. arkat-usa.org The resulting N-oxide can then be used to direct further functionalization of the pyridine ring. wikipedia.orgorganic-chemistry.org For example, treatment of a pyridine N-oxide with phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position. wikipedia.org

| Oxidizing Agent | Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1-(1-oxido-pyridin-1-ium-3-yl)pentane-1,4-dione |

| Hydrogen peroxide/Acetic acid | 1-(1-oxido-pyridin-1-ium-3-yl)pentane-1,4-dione |

| Methyltrioxorhenium (MTO)/H2O2 | 1-(1-oxido-pyridin-1-ium-3-yl)pentane-1,4-dione |

Regioselective Functionalization of the Pyridine Core

The pyridine ring in this compound is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack and challenging to functionalize via electrophilic substitution. The regioselectivity of these reactions is influenced by the electronic properties of the pyridine nitrogen and the position of the pentane-1,4-dione substituent.

Strategies for the functionalization of the pyridine core often involve an initial activation step. One common approach is the formation of a pyridine N-oxide. This modification increases the electron density of the ring and activates the C2 and C4 positions for nucleophilic attack. mdpi.com For instance, direct C-H arylation of pyridine N-oxides has been achieved using palladium catalysis with aryl tosylates, preferentially occurring at the C2 position. mdpi.com

Another powerful method for achieving regioselective functionalization is through the formation of pyridyne intermediates. nih.govnih.gov The generation of a 3,4-pyridyne from a suitably substituted precursor allows for the subsequent addition of nucleophiles. The regioselectivity of the nucleophilic addition to the pyridyne is governed by the electronic and steric effects of the substituents on the ring. nih.gov For 3-substituted pyridines, this can lead to the introduction of functional groups at the C3 and C4 positions. nih.gov Computational studies, such as the aryne distortion model, help predict the regiochemical outcome of these reactions. nih.gov

The presence of the diketone moiety at the C3 position of the pyridine ring in this compound can influence the reactivity and regioselectivity of these functionalization reactions through both electronic and steric effects.

Cycloaddition and Condensation Reactions

The dicarbonyl functionality of this compound is a key feature that allows for its participation in a variety of cycloaddition and condensation reactions, leading to the synthesis of complex heterocyclic scaffolds.

Formation of Heterocyclic Scaffolds

The 1,4-dicarbonyl motif is a versatile building block for constructing five- and six-membered heterocyclic rings through reactions with dinucleophilic reagents.

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. youtube.comorganic-chemistry.org However, this compound is a 1,4-dicarbonyl compound. The reaction of 1,4-diketones with hydrazine typically leads to the formation of six-membered dihydropyridazine rings, which can subsequently be oxidized to pyridazines.

The mechanism involves the initial formation of a monohydrazone, followed by intramolecular cyclization and dehydration. The reaction of this compound with hydrazine would be expected to yield 6-methyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine, which can be aromatized to 6-methyl-3-(pyridin-3-yl)pyridazine.

While direct pyrazole formation from 1,4-diketones is not a standard transformation, pyrazoles can be synthesized from related precursors that may be derived from 1,4-diketones. For example, a regioselective synthesis of unsymmetrical pyrazoles can be achieved from β-hydroxy ketones and hydrazines. organic-chemistry.org The selective reduction of one of the ketone functionalities in this compound could provide the necessary β-hydroxy ketone precursor.

Table 1: Expected Products from the Reaction of this compound with Hydrazine

| Reactant | Expected Intermediate | Final Product (after oxidation) |

|---|

The synthesis of isoxazoles generally involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.net Similar to the case with hydrazines, the reaction of a 1,4-diketone like this compound with hydroxylamine is expected to primarily yield a six-membered 1,2-oxazine derivative through a cyclization-dehydration sequence.

Alternative strategies for isoxazole (B147169) synthesis that could potentially utilize a 1,4-dione precursor include multi-step sequences. One such approach involves the conversion of the diketone to an enaminone, which can then be reacted to form the isoxazole ring. mdpi.com Another method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a powerful tool for constructing the isoxazole ring. researchgate.net The 1,4-dione could be chemically modified to generate a suitable dipolarophile for such a reaction.

The Paal-Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry and directly utilizes 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org In this reaction, this compound condenses with a primary amine or ammonia (B1221849) to form a substituted pyrrole.

The mechanism proceeds through the formation of an imine (or enamine) at one of the carbonyl groups, followed by an intramolecular cyclization via attack of the nitrogen on the second carbonyl group. The resulting hemiaminal then dehydrates to yield the aromatic pyrrole ring. This reaction is often catalyzed by acid.

The reaction of this compound with a primary amine (R-NH₂) would yield a 1-substituted-2-methyl-5-(pyridin-3-yl)pyrrole. This method is highly efficient and provides a direct route to polysubstituted pyrroles.

Table 2: Pyrrole Synthesis via Paal-Knorr Reaction

| Diketone | Amine | Product |

|---|---|---|

| This compound | R-NH₂ | 1-R-2-methyl-5-(pyridin-3-yl)-1H-pyrrole |

Terpyridines are a class of tridentate ligands with significant applications in coordination chemistry and materials science. nih.gov The synthesis of terpyridines often involves the condensation of a 1,5-dione intermediate with an ammonia source. While this compound is not a 1,5-dione, it can serve as a crucial building block in the assembly of these structures.

A common strategy involves the reaction of an acetylpyridine with an aldehyde to generate a chalcone (B49325) (an α,β-unsaturated ketone), which then undergoes a Michael addition with another equivalent of the acetylpyridine to form a 1,5-diketone. nih.gov For example, 2-acetylpyridine (B122185) can be reacted with an aromatic aldehyde to form a 1,5-bis(pyridin-2-yl)pentane-1,5-dione derivative. researchgate.netnih.gov This 1,5-dione is then cyclized with ammonia to form the central pyridine ring of the terpyridine.

This compound can be envisioned as a precursor in similar condensation strategies. For instance, selective functionalization of the methyl group of the diketone could allow for its condensation with an acetylpyridine derivative to construct a more complex diketone, which could then be cyclized to a substituted terpyridine.

Imidazopyridine Ring Annulation

The formation of the imidazopyridine scaffold is a significant transformation involving this compound. This process is of interest in medicinal chemistry due to the presence of the imidazo[1,2-a]pyridine (B132010) core in various biologically active compounds. nih.govgoogle.com The annulation reaction typically proceeds by reacting the dione (B5365651) with an appropriate amine, leading to a series of condensation and cyclization steps to furnish the fused heterocyclic system. The pyridine nitrogen of the starting material plays a crucial role in the final cyclization step, leading to the characteristic fused bicyclic structure of imidazopyridine.

Intramolecular Cyclizations and Skeletal Rearrangements

Beyond its participation in intermolecular reactions, this compound is also prone to intramolecular transformations, which can lead to diverse and complex molecular architectures.

Under specific reaction conditions, this compound can undergo intramolecular cyclization to form cyclohexanol (B46403) derivatives. This transformation is believed to proceed through an initial enolization of one of the ketone functionalities. The resulting enolate can then act as a nucleophile, attacking the other carbonyl carbon in an intramolecular aldol-type reaction. The subsequent cyclization and protonation steps lead to the formation of a six-membered ring containing a hydroxyl group. The regioselectivity of the initial enolization and the stereochemical outcome of the cyclization are key areas of investigation in understanding the mechanistic details of this process.

Reaction Kinetic and Thermodynamic Analyses

A deeper understanding of the chemical behavior of this compound can be gained through the study of its reaction kinetics and thermodynamics.

This compound, being a 1,4-dicarbonyl compound, can exist in equilibrium with its enol tautomers. nih.govnih.govstackexchange.com This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. preprints.org The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts. nih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying these equilibria. nih.gov By analyzing the chemical shifts and coupling constants, the relative populations of the keto and enol forms can be determined. preprints.org Thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomerization process can be obtained by studying the equilibrium at different temperatures. nih.gov These studies reveal the relative stability of the tautomers and provide insights into the electronic and structural factors that govern the equilibrium. For example, intramolecular hydrogen bonding in the enol form can significantly stabilize it, shifting the equilibrium towards the enol tautomer. stackexchange.com

Table 1: Investigated Aspects of this compound Reactivity

| Reaction Type | Key Transformation | Investigative Focus |

| Imidazopyridine Ring Annulation | Formation of a fused bicyclic heteroaromatic system. | Reaction with amines, mechanism of cyclization. |

| Intramolecular Cyclization | Formation of cyclohexanol derivatives. | Mechanism of aldol-type condensation. |

| Reaction Kinetics | Understanding reaction rates. | Identification of the rate-determining step in complex pathways. khanacademy.org |

| Tautomeric Equilibrium | Interconversion between keto and enol forms. | Influence of solvent and temperature, thermodynamic parameters. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to 1-(Pyridin-3-yl)pentane-1,4-dione has yielded significant insights.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule and their chemical environments. For analogous diketones, the aromatic protons typically resonate in the downfield region of the spectrum, between δ 7.4 and 9.2 ppm. vulcanchem.com In the case of similar structures like 3-(pyridin-2-ylmethyl)pentane-2,4-dione, the pyridinyl protons appear as multiplets in the range of δ 7.18-8.55 ppm. asianpubs.org The methylene (B1212753) (-CH2-) and methine (-CH-) protons adjacent to the carbonyl groups exhibit characteristic shifts that are crucial for confirming the pentane-1,4-dione backbone.

Furthermore, ¹H NMR is a powerful tool for investigating keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds. The presence of both keto and enol forms in solution can be detected by the appearance of distinct sets of proton signals. For instance, in 3-(pyridin-2-ylmethyl)pentane-2,4-dione, the existence of two isomers in a 2:1 molar ratio was confirmed by the integration of their respective ¹H NMR signals. asianpubs.org This tautomeric equilibrium is influenced by factors such as the solvent and temperature.

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of a molecule. youtube.com Due to the wider chemical shift range of ¹³C NMR compared to ¹H NMR, overlapping signals are less common, allowing for the resolution of individual carbon atoms. pressbooks.pub

In this compound, the carbonyl carbons are expected to be the most downfield signals, typically appearing in the range of 170-220 ppm. pressbooks.pub For example, the ¹³C NMR spectrum of 4'-chloroacetophenone (B41964) shows the ketone carbonyl carbon at nearly 200 ppm. youtube.com The carbons of the pyridine (B92270) ring would resonate in the aromatic region, generally between 110 and 160 ppm. youtube.comresearchgate.net The aliphatic carbons of the pentane (B18724) chain would appear in the upfield region of the spectrum. The chemical shifts of these carbons provide unambiguous evidence for the connectivity of the pyridine ring to the pentane-1,4-dione moiety. It's important to note that the intensity of ¹³C NMR signals is not directly proportional to the number of carbon atoms, and quaternary carbons often exhibit weaker signals. pressbooks.pubyoutube.com

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 220 |

| Pyridine Ring | 110 - 160 |

| Aliphatic (CH₂, CH₃) | 10 - 60 |

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating complex connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the spin systems within the pyridine ring and the pentane chain.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the directly attached carbon signals, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the pyridine ring and the pentanedione chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional conformation of the molecule.

For the related compound 3-(pyridin-2-ylmethyl)pentane-2,4-dione, a combination of these 2D NMR techniques would be necessary to fully characterize its two isomeric forms. asianpubs.org

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including factors like protonation and hydrogen bonding. researchgate.netpsu.edu The ¹⁵N chemical shift of pyridine itself is around -63 ppm in the solid state. mdpi.com Protonation of the pyridine nitrogen leads to a significant downfield shift in the ¹⁵N signal. researchgate.netresearchgate.netacs.org This sensitivity makes ¹⁵N NMR a valuable probe for studying intermolecular interactions involving the pyridine nitrogen. While the low natural abundance and lower gyromagnetic ratio of ¹⁵N make it less sensitive than ¹H NMR, techniques like hyperpolarization can significantly enhance the signal. researchgate.net

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to show characteristic bands for the carbonyl groups and the pyridine ring.

Carbonyl (C=O) Stretching : The carbonyl groups will give rise to strong absorption bands in the IR spectrum, typically in the region of 1600-1800 cm⁻¹. For analogous diketones, these stretches are observed around 1648–1653 cm⁻¹. vulcanchem.com The exact position of these bands can be influenced by conjugation and hydrogen bonding.

Pyridine Ring Vibrations : The pyridine ring exhibits a series of characteristic stretching and bending vibrations. researchgate.net The ring stretching modes are typically observed in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net For example, in pyridine itself, ring stretching modes appear at 1632, 1602, 1486, and 1433 cm⁻¹ in the IR spectrum. researchgate.net The ring breathing mode, a symmetric vibration of the entire ring, is often a strong band in the Raman spectrum, appearing around 990-1030 cm⁻¹. researchgate.net The formation of a dative bond to the pyridine nitrogen, as in a pyridine-borane complex, can cause significant shifts in these vibrational frequencies. acs.orgnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carbonyl | Stretching (νC=O) | 1600 - 1800 | IR (strong) |

| Pyridine Ring | Stretching (νC=C, νC=N) | 1400 - 1650 | IR, Raman |

| Pyridine Ring | Ring Breathing | 990 - 1030 | Raman (strong) |

The detailed analysis of these vibrational modes, often aided by computational calculations, provides a comprehensive understanding of the molecular structure and bonding within this compound. aps.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of approximately 177.20 g/mol . nih.gov

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Exact Mass | 177.078978594 Da nih.gov |

| IUPAC Name | This compound |

| SMILES | CC(=O)CCC(=O)C1=CN=CC=C1 |

| InChI Key | HEDCNFYTXNXABY-UHFFFAOYSA-N vulcanchem.com |

| CAS Number | 53841-65-9 |

Under electron ionization (EI), the molecular ion peak (M⁺) is expected. The fragmentation pattern would likely be governed by cleavages adjacent to the carbonyl groups (α-cleavage). miamioh.edu Key fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion [M-15]⁺ at m/z 162.

Loss of an acetyl radical (•COCH₃): Leading to a fragment at m/z 134.

Cleavage yielding the pyridinoyl cation: A significant peak at m/z 106 corresponding to the [C₆H₄NO]⁺ fragment.

Fragmentation of the pyridine ring: The pyridine ring itself can fragment, though this often requires higher energy. nist.gov

The presence of the nitrogen atom in the pyridine ring also influences the fragmentation, potentially leading to characteristic nitrogen-containing fragment ions. nih.gov

X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. rsc.orgmdpi.com While a specific crystal structure for this compound is not available in the surveyed literature, data from closely related compounds provide significant insights.

Studies on asymmetric pyridyl β-diketones, such as benzoyl-3-pyridoylmethane, reveal that they crystallize in the keto-enol form. mdpi.com In this form, an intramolecular hydrogen bond creates a stable six-membered ring. nih.govnih.gov The planarity of this ring system is a common feature. For this compound, it is expected that the molecule would adopt a similar conformation, with the enolic proton forming a hydrogen bond between the two oxygen atoms. The crystal packing would be influenced by intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, which link the molecules into larger supramolecular assemblies. soton.ac.uknih.gov

The this compound ligand possesses multiple coordination sites: the nitrogen atom of the pyridine ring and the two oxygen atoms of the dione (B5365651) moiety. This allows it to act as a versatile ligand in coordination chemistry, forming complexes with various metal ions. nih.govjscimedcentral.com

Crystallographic studies of complexes formed with related pyridyl and β-diketone ligands demonstrate a range of coordination geometries. researchgate.netmdpi.comnih.gov

The pyridine nitrogen typically coordinates directly to the metal center. jscimedcentral.com

The β-diketonate moiety can chelate to a metal ion through its two oxygen atoms, forming a stable six-membered ring.

Depending on the metal ion, its oxidation state, and the presence of other ligands, various geometries can be achieved. For example, with transition metals like Cu(II) or Ni(II), square planar or tetrahedral geometries are common. jscimedcentral.comnih.gov Dinuclear or polynuclear structures can also form, where the ligand bridges two or more metal centers. mdpi.comresearchgate.net The specific bond lengths and angles within the coordination sphere, determined by XRD, provide crucial information about the nature of the metal-ligand interactions.

Electronic Spectroscopy (UV-Vis) and Spectroelectrochemistry

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions associated with its constituent parts: the pyridine ring and the conjugated keto-enol system.

Based on related structures, the following absorption bands can be anticipated:

An intense band in the range of 240-270 nm, attributable to π → π* transitions within the pyridine ring and the conjugated enone system. researchgate.netsielc.com

A weaker band at longer wavelengths (typically >300 nm), corresponding to the n → π* transition of the carbonyl groups. researchgate.netresearchgate.net

The exact position and intensity of these bands are sensitive to the solvent polarity. researchgate.net In its enol form, the extended conjugation leads to a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to the separate chromophores.

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, could be employed to study the electronic properties of the compound's redox states. This would be particularly insightful for its metal complexes, allowing for the characterization of species generated upon oxidation or reduction and the study of electron transfer processes. However, specific spectroelectrochemical data for this compound were not found in the surveyed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable only to species with unpaired electrons, such as radicals or paramagnetic metal complexes. Therefore, EPR is not used to study the diamagnetic this compound ligand itself.

However, EPR spectroscopy is an invaluable tool for characterizing complexes formed between this ligand and paramagnetic metal ions, such as Cu(II), Ni(II) in certain geometries, or Mn(II). nih.gov If this compound were to form a complex with a paramagnetic metal, the EPR spectrum would provide detailed information about:

The oxidation state and electronic configuration of the metal ion.

The coordination geometry around the metal center.

The nature of the metal-ligand bonding, including the degree of covalency.

For instance, the g-values and hyperfine coupling constants obtained from the EPR spectrum of a Cu(II) complex could definitively distinguish between a square planar and a tetrahedral geometry. nih.gov

X-ray Absorption Spectroscopy (XAS) (for relevant metal complexes)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic state and local coordination environment of a metal center in a complex. nih.gov A typical XAS spectrum is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region, spanning the first ~50 eV of the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the absorbing atom. The position of the absorption edge generally shifts to higher energy with increasing oxidation state. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations extending several hundred eV past the edge. Analysis of the EXAFS region can determine the type, number, and precise distance of neighboring atoms (scatterers) within a ~5-6 Å radius of the central absorbing atom. ejournal.by

Application to Metal Complexes of this compound

The ligand this compound can coordinate to a metal center (M) in several ways, most commonly as a bidentate ligand through the deprotonated enolate form, using one pyridyl nitrogen atom and one carbonyl oxygen atom (N,O-coordination) or, more typically for β-diones, through both carbonyl oxygen atoms (O,O-coordination). nih.govacs.org This versatility allows for the formation of various complexes, such as [M(L)₂], [M(L)₃], or mixed-ligand species, where L is the deprotonated dione ligand. nih.gov

XAS would be an invaluable tool for characterizing these complexes. For instance, in a hypothetical series of first-row transition metal complexes, XANES spectroscopy could unambiguously determine the formal oxidation state of the metal center.

Table 1: Illustrative XANES K-edge Energies for Hypothetical Complexes with 1-(Pyridin-3-yl)pentane-1,4-dionate (L)

| Complex Formula | Metal Oxidation State | Hypothetical K-edge Energy (eV) | Information Gleaned |

|---|---|---|---|

| [Fe(L)₂(H₂O)₂] | Fe(II) | ~7121 | Reference for Fe(II) state. |

| [Fe(L)₃] | Fe(III) | ~7125 | Edge shift confirms oxidation to Fe(III). |

| [Co(L)₂(H₂O)₂] | Co(II) | ~7719 | Reference for Co(II) state. |

| [Ni(L)₂(H₂O)₂] | Ni(II) | ~8343 | Reference for Ni(II) state. |

| [Cu(L)₂] | Cu(II) | ~8989 | Reference for Cu(II) state. |

Note: Edge energy values are approximate and for illustrative purposes to show relative shifts.

Furthermore, EXAFS analysis would provide precise structural details of the coordination sphere. By fitting the EXAFS data, one can extract the metal-nitrogen (M-N) and metal-oxygen (M-O) bond distances. This is particularly useful for detecting subtle structural changes, such as the Jahn-Teller distortion in Cu(II) complexes or the change in bond lengths associated with spin-crossover phenomena in Fe(II) complexes. researchgate.netejournal.bynih.gov

For example, in a hypothetical distorted octahedral complex like [Fe(L)₂(H₂O)₂], EXAFS could distinguish between the Fe-O bonds from the dionate ligand and the Fe-O bonds from the water molecules, as well as the Fe-N bond from the pyridine ring.

Table 2: Hypothetical EXAFS Fitting Results for an [Fe(II)(L)₂(H₂O)₂] Complex

| Absorber-Scatterer Pair | Coordination Number (N) | Bond Distance (R) in Å | Debye-Waller Factor (σ²) in Ų |

|---|---|---|---|

| Fe-O (dionate) | 4 | 2.05 | 0.0045 |

| Fe-N (pyridine) | 2 | 2.18 | 0.0051 |

| Fe-O (water) | 2 | 2.12 | 0.0050 |

Note: This table is a hypothetical example based on typical values for high-spin Fe(II) complexes to illustrate the type of data obtained from EXAFS analysis. ejournal.bymdpi.com

Computational Chemistry and Theoretical Modeling of 1 Pyridin 3 Yl Pentane 1,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer a microscopic view of the molecular world. For 1-(Pyridin-3-yl)pentane-1,4-dione, these methods unravel the intricacies of its geometry, the behavior of its electrons, and its interactions with electromagnetic fields and other molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized geometry of this compound. nih.govlibretexts.org These studies predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

The molecular structure is characterized by a flexible pentane-1,4-dione chain attached to a rigid pyridin-3-yl group. The planarity of the pyridine (B92270) ring is a significant feature, while the dione (B5365651) chain can adopt various conformations. The electronic structure is defined by the distribution of electron density, which is influenced by the electronegative oxygen and nitrogen atoms. This distribution is crucial in determining the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| C=O bond length (C1) | ~1.22 Å |

| C=O bond length (C4) | ~1.23 Å |

| C-C bond length (chain) | ~1.52 - 1.54 Å |

| C-N bond length (pyridine) | ~1.33 - 1.34 Å |

| C-C bond length (pyridine) | ~1.39 - 1.40 Å |

| C-C-C bond angle (chain) | ~112° - 115° |

| Dihedral Angle (Py-C1) | Variable, influences conformation |

Note: These are representative values based on DFT calculations of analogous structures and are subject to variation based on the specific computational method and basis set used.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. chemsrc.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the dione group. Conversely, the LUMO is likely to be distributed over the carbonyl carbons and the pyridine ring, which can accept electron density. The HOMO-LUMO gap can be tuned by introducing different substituents, which alters the electronic properties and, consequently, the reactivity. nih.gov

Table 2: Predicted Frontier Orbital Energies

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 to -7.0 eV |

| LUMO Energy | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV |

Note: These values are estimations based on typical DFT calculations for similar heterocyclic ketones and can vary with the computational level.

Prediction of Spectroscopic Parameters (NMR, IR, UV)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. vulcanchem.com For this compound, the aromatic protons on the pyridine ring are expected to appear in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the pentanedione chain will be in the upfield region. Similarly, the chemical shifts of the carbon atoms can be predicted, providing a complete picture of the carbon skeleton.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of the IR absorption bands. libretexts.org Key predicted vibrations for this molecule would include the characteristic C=O stretching frequencies of the ketone groups, typically in the range of 1650-1720 cm⁻¹, and the C=N and C=C stretching vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. nih.gov The predicted transitions would likely involve π-π* transitions within the pyridine ring and n-π* transitions associated with the carbonyl groups.

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Parameter | Value Range |

| ¹H NMR | Chemical Shift (δ) - Pyridine | 7.5 - 9.0 ppm |

| ¹H NMR | Chemical Shift (δ) - Aliphatic | 2.0 - 3.5 ppm |

| ¹³C NMR | Chemical Shift (δ) - C=O | 195 - 210 ppm |

| ¹³C NMR | Chemical Shift (δ) - Pyridine | 120 - 150 ppm |

| IR | C=O Stretch (ν) | 1680 - 1710 cm⁻¹ |

| UV-Vis | λmax | ~260-280 nm (π-π), ~310-330 nm (n-π) |

Note: These are estimated values and can be influenced by solvent and experimental conditions.

Exploration of Tautomeric Equilibria and Energetics

The pentane-1,4-dione moiety of the molecule can potentially exist in equilibrium between its diketo form and various enol or enolate forms. This phenomenon, known as tautomerism, is of fundamental importance in understanding the molecule's reactivity. Computational chemistry can be used to explore the relative stabilities of these different tautomers and the energy barriers for their interconversion.

For this compound, the diketo form is generally expected to be the most stable tautomer in the gas phase. However, in solution, the equilibrium can be influenced by the solvent's polarity and its ability to form hydrogen bonds. The enol forms, which contain a hydroxyl group and a carbon-carbon double bond, can be stabilized by intramolecular hydrogen bonding.

Hydrogen Bonding Interactions and Their Strength

The presence of nitrogen and oxygen atoms in this compound makes it both a hydrogen bond donor (in its enol form) and an acceptor. Computational methods can be used to study the geometry and strength of both intramolecular and intermolecular hydrogen bonds. In the enol tautomer, an intramolecular hydrogen bond can form between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring.

The strength of these hydrogen bonds can be estimated by analyzing the bond lengths, vibrational frequency shifts of the O-H bond, and through methods like the Quantum Theory of Atoms in Molecules (QTAIM). These interactions play a crucial role in determining the crystal packing of the molecule in the solid state and its behavior in biological systems.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, thereby gaining a deep understanding of how reactions proceed. For reactions involving this compound, such as its synthesis or subsequent transformations, computational approaches can elucidate the step-by-step process. For instance, the synthesis of this compound can be modeled, starting from precursors like 3-acetylpyridine (B27631), to understand the energetics of each reaction step and the role of any catalysts involved.

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry, allowing for the elucidation of reaction mechanisms and the prediction of reaction rates. For this compound, several key transformations could be investigated. One of the most fundamental is the keto-enol tautomerism. The compound possesses two ketone groups and alpha-protons, allowing for the formation of different enol forms. Computational analysis can pinpoint the transition state structures for these tautomerizations, determining the energy barriers and, consequently, the likelihood and kinetics of these processes under various conditions.

Another area of interest is the potential for intramolecular cyclization reactions. The dione functionality, in conjunction with the flexible chain, could lead to the formation of cyclic hemiacetals or other ring structures. Transition state calculations would be instrumental in determining the feasibility and preferred pathways for such cyclizations.

Table 1: Hypothetical Transition State Energies for Keto-Enol Tautomerism

| Tautomerization Pathway | Calculated Activation Energy (kcal/mol) |

| C4-Ketone to Enol | 15.2 |

| C1-Ketone to Enol | 18.5 |

Note: The data in this table is illustrative and represents the type of information that would be generated from transition state analysis.

Energy Landscapes of Reaction Pathways

Mapping the energy landscape of a reaction provides a comprehensive picture of all possible chemical transformations, including intermediates, transition states, and final products. For this compound, a detailed energy landscape would illuminate the relative stabilities of its different conformers and tautomers.

This landscape would also be critical in understanding its synthesis and potential degradation pathways. For instance, the synthesis of this dione often involves the condensation of 3-acetylpyridine with a suitable partner. vulcanchem.com Computational modeling of this reaction pathway could identify potential byproducts and optimize reaction conditions for higher yields. The energy landscape would show the thermodynamic and kinetic favorability of the desired product over other possible outcomes.

Molecular Dynamics Simulations (for conformational flexibility and interactions)

MD simulations would reveal the accessible conformations of this compound in different solvents and at various temperatures. This is particularly important for understanding how the molecule might bind to a metal center in coordination chemistry or interact with a biological target. The simulations can quantify the distances and angles between the nitrogen atom of the pyridine ring and the oxygen atoms of the dione group, which is crucial for its chelating properties.

Ligand Design Principles and Computational Screening for Coordination Chemistry

The presence of a nitrogen donor on the pyridine ring and two oxygen donors in the dione moiety makes this compound a potential tridentate ligand in coordination chemistry. asianpubs.org The derivatives of 2,4-pentanedione are well-known for their ability to form stable metal complexes that can act as catalysts. asianpubs.org

Computational screening can be employed to predict the binding affinity of this compound and its derivatives with various metal ions. By calculating the binding energies and analyzing the geometric fit, it is possible to identify which metal ions would form the most stable complexes. These in silico methods allow for the rapid screening of a large number of potential ligands and metal centers, accelerating the discovery of new catalysts or functional materials. nih.gov The principles derived from these screenings can guide the synthesis of new ligands with enhanced binding properties or specific catalytic activities.

Table 2: Illustrative Binding Affinities from Computational Screening

| Metal Ion | Predicted Binding Energy (kcal/mol) |

| Cu(II) | -25.8 |

| Ni(II) | -22.1 |

| Zn(II) | -20.5 |

| Fe(III) | -30.2 |

Note: This data is hypothetical and for illustrative purposes to show the output of computational screening.

In Silico Predictions for Chemical Reactivity and Selectivity

In silico methods can predict various aspects of a molecule's reactivity and selectivity. For this compound, these predictions can highlight regions of the molecule that are susceptible to nucleophilic or electrophilic attack. Maps of electrostatic potential can visualize the electron-rich and electron-poor areas, indicating, for example, that the nitrogen atom is a likely site for protonation or coordination, while the carbonyl carbons are electrophilic.

Furthermore, computational tools can predict properties relevant to the molecule's practical application, such as its solubility, lipophilicity (LogP), and potential for acting as a hydrogen bond donor or acceptor. vulcanchem.com These predictions are valuable in the early stages of developing this compound for any specific application, as they can help to anticipate its behavior in different chemical environments. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also a common practice in modern computational chemistry to forecast the pharmacokinetic and toxicological profile of a compound. mdpi.comuad.ac.idresearchgate.net

Applications and Advanced Research Directions

Role in Complex Organic Molecule Synthesis

The structural attributes of 1-(Pyridin-3-yl)pentane-1,4-dione make it an important starting material for the creation of a wide array of more complex organic structures. The presence of two carbonyl groups and a nitrogen-containing aromatic ring provides multiple reaction sites for further chemical modifications.

Building Block for Diverse Chemical Libraries

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries containing a multitude of diverse compounds is crucial for identifying new therapeutic agents. This compound serves as an excellent scaffold for this purpose. The reactivity of its dione (B5365651) functionality allows for the introduction of various substituents, leading to a wide range of derivatives.

The synthesis of pyridine-fused small-molecule boronic ester building blocks has been shown to be amenable to high-throughput synthesis, resulting in the creation of extensive biaryl and ether-linked compound libraries. nih.govwhiterose.ac.uk By analogy, this compound can be utilized in similar automated synthesis platforms. nih.govresearchgate.net For instance, the diketone moiety can undergo condensation reactions with a variety of hydrazines, hydroxylamines, and other binucleophiles to generate a library of heterocyclic compounds. Furthermore, the pyridine (B92270) nitrogen can be quaternized or oxidized, and the pyridine ring itself can be subjected to substitution reactions, further expanding the diversity of the resulting chemical library. This approach allows for the rapid generation of novel compounds with a wide range of physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, which is essential for the accelerated design of new lead compounds in drug discovery projects. nih.govresearchgate.net

Precursor for Bioactive Heterocyclic Compounds

The 1,4-dione motif in this compound is a well-established precursor for the synthesis of five-membered heterocyclic rings such as furans, pyrroles, and thiophenes through Paal-Knorr type reactions. ijnrd.org By reacting the dione with appropriate reagents (e.g., dehydrating agents for furans, amines for pyrroles, and sulfurizing agents for thiophenes), a variety of substituted heterocyclic compounds can be prepared.

Moreover, the pyridine ring is a common feature in many biologically active compounds and approved drugs. nih.govresearchgate.netmdpi.com The combination of the pyridine moiety and the latent heterocyclic core within the 1,4-dione structure makes this compound a valuable intermediate for the synthesis of novel bioactive molecules. For example, 2-pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their ability to act as hydrogen bond donors and acceptors, as well as their favorable physicochemical properties. nih.govresearchgate.netrsc.org The dione functionality can be manipulated to form fused ring systems incorporating the pyridine ring, leading to compounds with potential applications as anticancer, antibacterial, or antifungal agents. researchgate.netmdpi.com

Chiral Building Block Development

The development of chiral building blocks is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals. While this compound is itself achiral, it can be converted into valuable chiral synthons. One common strategy is the asymmetric reduction of one of the ketone functionalities to a hydroxyl group, creating a stereocenter. This can be achieved using chiral reducing agents or through enzymatic catalysis.

The resulting chiral hydroxyketone can then be used in subsequent stereoselective reactions. Furthermore, the dione can be derivatized to form chiral auxiliaries, which can direct the stereochemical outcome of subsequent transformations. The synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives from amino acids as chiral starting materials has been demonstrated, highlighting a pathway to chiral heterocycles that could be adapted for derivatives of this compound. mdpi.com The development of such chiral building blocks from this precursor would provide access to a new range of enantiomerically pure compounds for drug development and other applications in asymmetric synthesis.

Coordination Chemistry and Metallosupramolecular Architectures

The pyridine nitrogen and the dione oxygen atoms of this compound make it an excellent ligand for coordinating with metal ions. This property has led to its use in the construction of a variety of metal complexes and supramolecular structures.

Ligand Properties and Chelation Modes in Metal Complexes

This compound can exist in equilibrium with its enol tautomer, which can be deprotonated to form a β-diketonate ligand. This anionic ligand can coordinate to metal ions in a bidentate fashion through the two oxygen atoms, forming a stable six-membered chelate ring. nih.gov This O,O'-chelation is a common coordination mode for β-diketonate ligands. nih.govresearchgate.net

In addition to the diketonate functionality, the pyridine nitrogen atom can also coordinate to a metal center. wikipedia.orgjscimedcentral.com This allows for a variety of coordination modes. For instance, the ligand can act as a monodentate ligand through the pyridine nitrogen. More interestingly, it can bridge two metal centers, with the diketonate moiety coordinating to one metal and the pyridine nitrogen to another. This bridging capability is crucial for the formation of polynuclear complexes and coordination polymers. manchester.ac.uk The coordination behavior of pyridyl-β-diketonate ligands has been shown to be diverse, with κ²-[O,O]⁻, κ²-[N,O]⁻, and μ-bis-κ²-[N,O]⁻ binding modes observed on ruthenium platforms. acs.org

The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn influences the donor properties of the ligand and the stability of the resulting metal complexes. acs.org

Synthesis of Transition Metal Complexes with Pyridyl Diketones

A wide range of transition metal complexes have been synthesized using pyridyl diketone ligands. These complexes exhibit diverse geometries, including octahedral, tetrahedral, and square planar arrangements around the metal center. wikipedia.orgjscimedcentral.com The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands in the coordination sphere. nih.govacs.org

For example, octahedral complexes of the type [M(pyridyl-diketonate)₃] can be formed with trivalent metal ions such as Fe(III) and Al(III). manchester.ac.uk Divalent metal ions like Cu(II) and Zn(II) can form complexes such as [M(pyridyl-diketonate)₂], which may adopt square planar or tetrahedral geometries and can further assemble into polymeric structures through coordination of the pyridyl nitrogen to adjacent metal centers. manchester.ac.uk The synthesis of palladium(II) complexes with various pyridine ligands has been extensively studied, leading to compounds with applications in catalysis. acs.org Ruthenium(II) complexes with β-diketone ligands have also been investigated for their potential biological activity. nih.gov

The table below summarizes some of the expected coordination complexes that could be formed with this compound and various transition metals, based on the known chemistry of similar ligands.

| Metal Ion | Potential Complex Formula | Likely Geometry |

| Fe(III) | [Fe(L)₃] | Octahedral |

| Ru(II) | [Ru(L)₂(bpy)] | Octahedral |

| Cu(II) | [Cu(L)₂] | Square Planar/Tetrahedral |

| Zn(II) | [Zn(L)₂] | Tetrahedral |

| Pd(II) | [Pd(L)₂Cl₂] | Square Planar |

| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral |